3-Methylthietan-3-ol

Thietane Synthesis Process Chemistry Yield Optimization

Sourcing 3-substituted thietanes often requires multi-step low-yield syntheses, delaying medicinal chemistry programs. 3-Methylthietan-3-ol (CAS 27832-57-1) solves this as a single-step, quantitative-yield building block. - **Key application**: Carboxylic acid bioisostere (thietane vs. oxetane) with distinct logP (~0.65) for metabolic profiling. - **Process advantage**: Adapted Vilsmeier conditions enable gram-scale synthesis without column purification. - **Physical differentiator**: Boiling point (174.2°C) allows separation from analogs like 3-methylthietane.

Molecular Formula C4H8OS
Molecular Weight 104.17
CAS No. 27832-57-1
Cat. No. B2805565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthietan-3-ol
CAS27832-57-1
Molecular FormulaC4H8OS
Molecular Weight104.17
Structural Identifiers
SMILESCC1(CSC1)O
InChIInChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
InChIKeyLJUDUAPODPCRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthietan-3-ol: Key Thietane Scaffold


3-Methylthietan-3-ol (CAS 27832-57-1) is a four-membered sulfur-containing heterocycle (C4H8OS, MW: 104.17) belonging to the thietane class. It features a tertiary alcohol at the 3-position and a methyl substituent on the ring, which distinguishes it from the parent thietan-3-ol . This structural motif is recognized as a promising scaffold in medicinal chemistry and organic synthesis, particularly as a potential bioisostere for carboxylic acid functional groups [1].

Scaffold Thietane core with 3-methyl and tertiary alcohol
Bioisostere Evaluated as carboxylic acid mimic candidate
Workflow Fits medicinal chemistry scaffold exploration

3-Methylthietan-3-ol: Why Methylation and Heteroatom Matter


While other thietane derivatives or four-membered heterocycles like oxetanes may appear as potential functional replacements, simple substitution is not without consequence. The presence of the methyl group and the sulfur atom in 3-Methylthietan-3-ol confers distinct physicochemical properties, such as altered lipophilicity (LogP ~0.65) and boiling point, compared to non-methylated analogs like thietan-3-ol . Furthermore, the sulfur heteroatom fundamentally changes the electronic and metabolic profile relative to oxygen-containing oxetanes, impacting its behavior as a carboxylic acid bioisostere [1]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in synthesis efficiency, physical behavior, and catalytic reactivity, which are critical for reproducible research and process development.

Methylation impact
May alter lipophilicity and boiling point relative to thietan-3-ol.
Heteroatom difference
Sulfur (vs oxygen) may shift electronic properties and metabolic stability.
Synthetic access
Other 3-substituted thietanes often require multi-step routes, limiting interchangeability.

3-Methylthietan-3-ol: Quantitative Performance Metrics


Synthesis Efficiency: One-Step vs. Multi-Step

A protocol has been reported for the one-step synthesis of 3-Methylthietan-3-ol in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant advantage over the preparation of other 3-substituted thietanes, which often require multi-step sequences. For instance, a general procedure for synthesizing 3-alkyl(aryl)thietanes, including 3-methylthietane, was reported to proceed in four steps with an ultimate yield of >50% [2].

Synthesis Efficiency
Reported
1 step, quantitative yield vs. 4 steps, >50% yield
Supports efficient high-yield route selection
Under adapted Vilsmeier conditions
Thietane Synthesis Process Chemistry Yield Optimization

Physicochemical Differences: Boiling Point and LogD

The methyl group on the thietane ring imparts distinct physicochemical properties to 3-Methylthietan-3-ol. Its predicted boiling point is 174.2±33.0 °C at 760 mmHg, which is significantly higher than that of the non-hydroxylated analog, 3-methylthietane (105.2±8.0 °C), and notably lower than the ethyl analog, 3-ethylthietan-3-ol (192.5±33.0 °C) [1]. Furthermore, its predicted LogD (pH 7.4) is 0.65, a value that differentiates it from the sulfur-free analog oxetan-3-ol and influences its behavior as a bioisostere [2].

Physicochemical Profile
Data to verify
Bp 174.2±33.0 °C; LogD 0.65
Guides purification and formulation profiling
Predicted values; verify experimentally
Physicochemical Properties LogD Boiling Point Medicinal Chemistry

Catalytic Macrocyclization Selectivity

3-Methylthietane (3-MT), the deoxygenated precursor of the target compound, exhibits a unique catalytic macrocyclization behavior that is not a general property of all thietanes. When reacted with Re₂(CO)₉(NCMe) (1) and W(CO)₅(NCMe) (7) catalysts, 3-MT undergoes a metal-induced ring-opening cyclooligomerization to yield the polythioether macrocycle Me₃12S3. A direct comparison shows the rhenium catalyst exhibits higher activity and higher selectivity for the formation of Me₃12S3 than the tungsten complex [1].

Catalytic Selectivity
Head-to-head
Re catalyst shows higher activity and selectivity vs. W
Demonstrates tunable reactivity for macrocycles
Organometallic Catalysis Macrocycle Synthesis Ring-Opening Polymerization

Bioisostere Potential: Sulfur vs. Oxygen

The thietan-3-ol moiety, of which 3-Methylthietan-3-ol is a derivative, has been evaluated alongside oxetan-3-ol as a potential bioisostere for the carboxylic acid functional group. A study by Lassalas et al. synthesized and evaluated model compounds and ibuprofen derivatives, concluding that both oxetan-3-ol and thietan-3-ol hold promise as isosteric replacements [1]. While direct quantitative comparison of pKa or LogD shifts between the exact target compound and a specific comparator is not provided in the abstract, the study establishes the thietane scaffold as a viable alternative to the more commonly explored oxetane. The presence of sulfur versus oxygen is a key differentiator, as it can impact properties like LogD, polar surface area, and metabolic stability [1].

Bioisostere Viability
Class-level
Thietan-3-ol scaffold validated as carboxylic acid mimic; sulfur vs oxygen impacts properties
Supports bioisostere candidate evaluation
Class-level inference; compound-specific validation needed
Bioisostere Carboxylic Acid Mimic Drug Design Medicinal Chemistry

3-Methylthietan-3-ol: Defined Application Scenarios


Efficient Multi-Gram Thietane Synthesis

When a high-yielding, one-step synthetic route is paramount for generating a 3-substituted thietane core, 3-Methylthietan-3-ol is the superior choice. The reported protocol using adapted Vilsmeier conditions enables its synthesis in quantitative yield in a single step, which is a significant advantage over multi-step methods for analogous compounds. This makes it ideal for generating building block quantities for medicinal chemistry libraries or as a scalable intermediate in process chemistry [1].

Sulfur-Based Carboxylic Acid Bioisostere Design

For medicinal chemistry programs seeking to replace a carboxylic acid moiety with a four-membered heterocycle, 3-Methylthietan-3-ol offers a sulfur-based alternative to the more common oxetane isosteres. The validated potential of the thietan-3-ol scaffold as a carboxylic acid mimic, as demonstrated by Lassalas et al., provides a strong rationale for incorporating this specific methylated derivative to modulate the lipophilicity and metabolic profile of lead candidates [2].

Organometallic Macrocycle Synthesis

In projects focused on exploring novel organometallic complexes or synthesizing polythioether macrocycles, 3-Methylthietan-3-ol or its deoxygenated precursor, 3-methylthietane, serves as a unique substrate. Its demonstrated ability to undergo catalytic macrocyclization with rhenium and tungsten complexes, yielding the cyclic trimer Me₃12S3 with tunable selectivity based on catalyst choice, opens avenues for creating new materials or catalytic systems [3].

Boiling Point-Driven Purification

When designing purification protocols, the predicted boiling point of 3-Methylthietan-3-ol (174.2±33.0 °C) is a critical differentiator. It is sufficiently distinct from related analogs like 3-methylthietane (105.2±8.0 °C) and 3-ethylthietan-3-ol (192.5±33.0 °C) to allow for effective separation by distillation. This is a practical consideration for procurement and in-house purification when dealing with mixtures or reaction byproducts [4].

Application
Selection Property
Validation Focus
Thietane building block synthesis
One-step synthetic route
Synthesis efficiency and scalability
Bioisostere design (sulfur)
Thietane scaffold as bioisostere
Physicochemical and metabolic profiling
Macrocycle synthesis
Thietane substrate reactivity
Catalyst-dependent macrocyclization selectivity
Purification by distillation
Boiling point differentiation
Distillation separation factor

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